2,3-Dimethyl-6-nitrophenyl isocyanate

Übersicht

Beschreibung

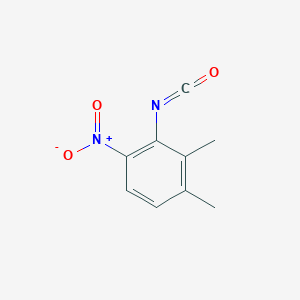

2,3-Dimethyl-6-nitrophenyl isocyanate: is an aromatic isocyanate compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . This compound is characterized by the presence of two methyl groups at positions 2 and 3, a nitro group at position 6, and an isocyanate functional group attached directly to the benzene ring . It is primarily used in research and industrial applications due to its reactivity and unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-nitrophenyl isocyanate typically involves the nitration of 2,3-dimethylphenyl isocyanate. The nitration process introduces a nitro group at the 6th position of the aromatic ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and prevent over-nitration .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, concentration, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dimethyl-6-nitrophenyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

Amines and Alcohols: Used in substitution reactions to form ureas and carbamates.

Hydrogen Gas and Catalysts: Used in reduction reactions to convert the nitro group to an amino group.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used in oxidation reactions.

Major Products:

Ureas and Carbamates: Formed from substitution reactions with amines and alcohols.

Amino Derivatives: Formed from the reduction of the nitro group.

Carboxylic Acids: Formed from the oxidation of methyl groups.

Wissenschaftliche Forschungsanwendungen

Polymer Production

Isocyanate-Based Polymers:

2,3-Dimethyl-6-nitrophenyl isocyanate can be utilized in the production of polyurethanes and polyisocyanurates. These polymers are widely used due to their excellent mechanical properties and thermal stability. The compound can undergo polymerization reactions to form flexible and rigid foams, coatings, adhesives, and elastomers. The versatility of isocyanates allows for the tuning of polymer properties by varying the isocyanate structure and the reaction conditions.

Table 1: Properties of Polyurethanes from Isocyanates

| Property | Flexible Polyurethane | Rigid Polyurethane |

|---|---|---|

| Density | Low | High |

| Thermal Stability | Moderate | High |

| Mechanical Strength | Moderate | High |

| Applications | Furniture, Mattresses | Insulation, Coatings |

Medicinal Chemistry

Anticancer Activity:

Research has indicated that derivatives of isocyanates exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of critical cellular pathways such as NF-κB and p53 pathways, leading to increased oxidative stress within cancer cells .

Case Study:

A study involving the synthesis of parthenolide analogs demonstrated that isocyanate derivatives could enhance anticancer activity significantly compared to their parent compounds. The incorporation of specific functional groups allowed for improved interaction with biological targets, leading to higher efficacy against cancer cell lines such as HeLa and Jurkat .

Organic Synthesis Reagent

Reactivity:

As an isocyanate, this compound serves as a versatile reagent in organic synthesis. It can react with alcohols to form carbamates or with amines to yield ureas. This reactivity is crucial for synthesizing various pharmaceutical intermediates and fine chemicals.

Cyclotrimerization:

The compound can also participate in cyclotrimerization reactions to produce polyisocyanurates, which are valuable in producing thermally stable materials with flame retardant properties . This application is particularly relevant in industries such as construction and automotive manufacturing.

Table 2: Synthetic Applications of this compound

| Reaction Type | Product Type | Application Area |

|---|---|---|

| Reaction with Alcohols | Carbamates | Pharmaceuticals |

| Reaction with Amines | Ureas | Agrochemicals |

| Cyclotrimerization | Polyisocyanurates | Construction Materials |

Wirkmechanismus

The mechanism of action of 2,3-Dimethyl-6-nitrophenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (N=C=O) reacts with nucleophilic groups such as amines and alcohols to form stable urea and carbamate linkages . This reactivity is influenced by the electron-withdrawing effect of the nitro group, which increases the electrophilicity of the isocyanate group . The molecular targets and pathways involved in its reactions are primarily those containing nucleophilic functional groups .

Vergleich Mit ähnlichen Verbindungen

- 2,4-Dimethyl-6-nitrophenyl isocyanate

- 2,3-Dimethyl-4-nitrophenyl isocyanate

- 2,3-Dimethyl-5-nitrophenyl isocyanate

Comparison: 2,3-Dimethyl-6-nitrophenyl isocyanate is unique due to the specific positioning of its substituents. The presence of the nitro group at the 6th position, along with the two methyl groups at positions 2 and 3, imparts distinct electronic and steric properties that influence its reactivity and applications . Compared to its analogs, this compound may exhibit different reactivity patterns and selectivity in chemical reactions .

Biologische Aktivität

2,3-Dimethyl-6-nitrophenyl isocyanate (CAS No. 302912-25-0) is a compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isocyanate functional group attached to a nitrophenyl moiety with two methyl substituents. Its linear formula is . The presence of both nitro and isocyanate groups suggests potential reactivity and biological activity.

The biological activity of this compound may be attributed to its ability to interact with various biomolecules. Isocyanates are known to form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially leading to changes in cellular functions.

Target Interactions

- Enzymatic Inhibition : Compounds containing isocyanate groups have been shown to inhibit various enzymes by modifying active site residues.

- Receptor Binding : The compound may interact with specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity by inducing apoptosis in cancer cells.

- Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its usefulness in developing antimicrobial agents.

- Inflammatory Response Modulation : It may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

1. Anticancer Activity

A study conducted on the cytotoxic effects of various nitroaromatic compounds, including this compound, demonstrated significant inhibition of cell growth in human cancer cell lines. The IC50 values observed were comparable to known anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | PC3 (Prostate) | 5.4 |

| CB1954 | PC3 (Prostate) | 1.7 |

2. Antimicrobial Activity

In vitro studies reported that this compound exhibited significant antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through standard broth dilution methods .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

3. Inflammatory Response Modulation

Research indicates that the compound may reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. Isocyanates are known to be respiratory irritants and can cause sensitization upon exposure. Toxicological studies are necessary to establish safe handling practices and therapeutic windows.

Future Directions

Further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Formulation Development : Exploring potential formulations for therapeutic applications.

Eigenschaften

IUPAC Name |

3-isocyanato-1,2-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-6-3-4-8(11(13)14)9(7(6)2)10-5-12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYYCDNYQBZIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391894 | |

| Record name | 2,3-Dimethyl-6-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-25-0 | |

| Record name | 2-Isocyanato-3,4-dimethyl-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-6-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-6-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.